![molecular formula C16H14N4O B14124393 3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14124393.png)
3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one typically involves the condensation reaction between 4-methylbenzaldehyde and 3-hydrazinoquinoxalin-2-one. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with new functional groups.
Applications De Recherche Scientifique
3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
- **3-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-thione
Uniqueness
Compared to similar compounds, 3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one exhibits unique chemical properties due to the presence of the hydrazinyl group and the specific arrangement of atoms.
Propriétés
Formule moléculaire |
C16H14N4O |
|---|---|
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10- |
Clé InChI |
CARPROJTONAMLC-YVLHZVERSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/structure/B14124319.png)
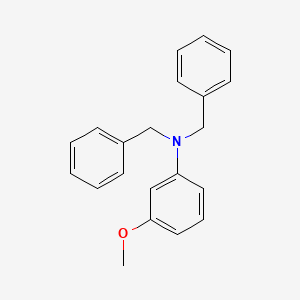
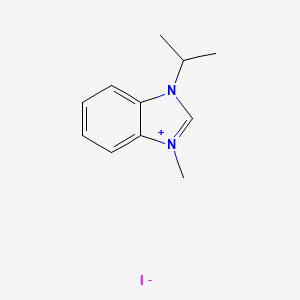
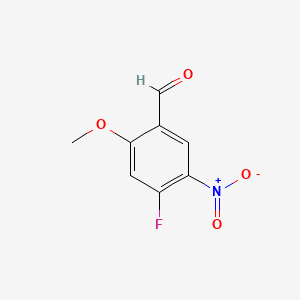
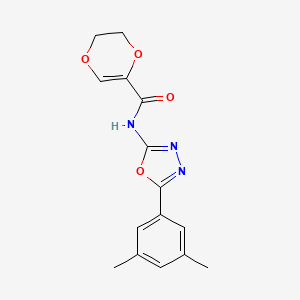

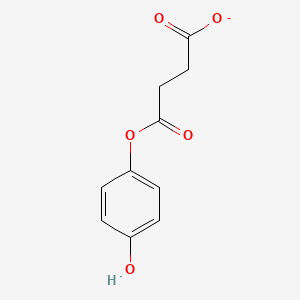
![(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid](/img/structure/B14124361.png)
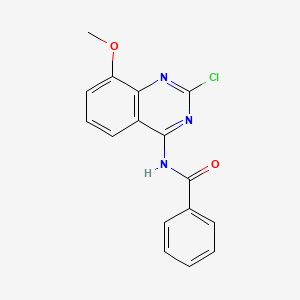
![6-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14124376.png)
![2-[2-(Diphenylmethyl)anilino]propane-1,3-diol](/img/structure/B14124377.png)
